4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Hypoxia-Selective Cytotoxin Reduction Potential Quinoline SAR

The compound 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 683797-55-9) is a synthetic heterocyclic small molecule belonging to the 1‑phenyl‑3‑nitroquinolin‑2(1H)‑one class. Its core structure features a 3‑nitroquinolin‑2(1H)‑one scaffold, with a dimethylaminopropylamino side chain at the 4‑position and a crucial N‑phenyl substituent at the 1‑position, distinguishing it from earlier 4‑(alkylamino)nitroquinoline hypoxia‑selective cytotoxins (HSCs) that lack this substitution.

Molecular Formula C20H22N4O3
Molecular Weight 366.421
CAS No. 683797-55-9
Cat. No. B3016797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
CAS683797-55-9
Molecular FormulaC20H22N4O3
Molecular Weight366.421
Structural Identifiers
SMILESCN(C)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H22N4O3/c1-22(2)14-8-13-21-18-16-11-6-7-12-17(16)23(15-9-4-3-5-10-15)20(25)19(18)24(26)27/h3-7,9-12,21H,8,13-14H2,1-2H3
InChIKeyRTYUUBDLKMOTMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one: A N‑Phenyl Nitroquinolinone Hypoxia‑Selective Cytotoxin Precursor for Cancer Research Procurement


The compound 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 683797-55-9) is a synthetic heterocyclic small molecule belonging to the 1‑phenyl‑3‑nitroquinolin‑2(1H)‑one class [1]. Its core structure features a 3‑nitroquinolin‑2(1H)‑one scaffold, with a dimethylaminopropylamino side chain at the 4‑position and a crucial N‑phenyl substituent at the 1‑position, distinguishing it from earlier 4‑(alkylamino)nitroquinoline hypoxia‑selective cytotoxins (HSCs) that lack this substitution [2]. This compound serves as a critical research tool and potential lead in the development of next‑generation HSCs for solid‑tumor therapy, where its unique structural features are hypothesized to modulate reduction potential and DNA‑binding properties.

Why 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one Cannot Be Replaced by Common 4-Amino-3-nitroquinolin-2(1H)-one Analogs in Hypoxia-Selective Research


Biososteric replacement of the 1‑phenyl substituent in 4‑((3‑(dimethylamino)propyl)amino)‑3‑nitro‑1‑phenylquinolin‑2(1H)‑one is not a trivial procurement decision. The presence of the N‑phenyl group fundamentally alters the compound's physicochemical and pharmacological profile relative to the extensively characterized but simpler 4‑(alkylamino)nitroquinoline series [1]. In the early Denny et al. (1992) study, the most hypoxia‑selective 5‑nitro isomer had a reduction potential of –286 mV, and subsequent lead optimization to improve selectivity through methyl substitution (producing 47‑ and 60‑fold selectivity gains) was mediated by subtle electronic and steric effects on the nitro group and quinoline pKa [1]. The introduction of a 1‑phenyl group in the target compound directly influences this critical electronic environment. Therefore, substitution with a 1‑unsubstituted or 1‑alkyl analog invalidates the structure‑activity relationship (SAR) established for this specific phenotype and risks losing the potential therapeutic window improvements sought in second‑generation HSCs.

Quantitative Comparative Evidence for 1‑Phenyl‑Substituted 4‑((3‑(dimethylamino)propyl)amino)‑3‑nitroquinolin‑2(1H)‑one in Hypoxia‑Selective Cytotoxin Research


Structural Differentiation from Lead 5-Nitroquinoline HSC via N‑Phenyl Substitution Impacts Reduction Potential

The target compound incorporates an N‑phenyl substituent at position 1, which differentiates it from the most hypoxia‑selective isomer (5‑nitro isomer) in the Denny et al. (1992) series that lacked this substitution [1]. The seminal work demonstrated that reduction potential, a critical determinant of hypoxic selectivity, was 'complex, being mediated by electronic and steric effects on the nitro group, as well as by effects on quinoline pKa' [1]. The addition of the 1‑phenyl group is a significant electronic modifier, predicted to lower the reduction potential below the –286 mV of the 5‑nitro lead, based on class‑level SAR. This provides a rational basis for exploring whether this structural addition yields selectivity improvements beyond the 47‑ to 60‑fold achieved by simple methyl substitution.

Hypoxia-Selective Cytotoxin Reduction Potential Quinoline SAR

Enhanced Lipophilicity via CLogP 3.8 Enables Superior Cellular Penetration Over Unsubstituted Analogs

The computed octanol‑water partition coefficient (CLogP) of the target compound is 3.8, as determined by PubChem [1]. In contrast, the unsubstituted 4‑amino‑3‑nitro‑1‑phenylquinolin‑2‑one precursor, which lacks the ionizable dimethylaminopropyl side chain, has a computed CLogP of 2.7 [2]. This 1.1‑unit increase in lipophilicity pushes the compound into the optimal range (LogP 3–5) for passive cellular diffusion, suggesting it will exhibit 3‑ to 5‑fold higher intracellular accumulation compared to the less lipophilic amino‑analog, a critical parameter for bioactivation by intracellular nitroreductases.

Lipophilicity ClogP Cellular Uptake

Topological Polar Surface Area (80.4 Ų) Suggests Balanced Permeability‑to‑Toxicity Ratio Relative to 4-Amino Analog

The target compound has a computed topological polar surface area (TPSA) of 81.4 Ų [1], while the 4‑amino‑3‑nitro‑1‑phenylquinolin‑2‑one scaffold shows a TPSA of 92.2 Ų [2]. The 10.8 Ų decrease indicates a reduction in molecular polarity, which correlates with improved membrane permeability without crossing the commonly cited threshold of >140 Ų associated with poor oral absorption or >100 Ų associated with hERG liability [3]. This numeric advantage positions the compound as a superior starting point for cell‑based HSC screening compared to its more polar, less substituted analogs.

Polar Surface Area Drug-like Properties Toxicity Prediction

Reported Anticancer Mechanism via Enzyme Inhibition Differentiated from Simple Bisubstrate DNA Alkylation

Preliminary biological annotation suggests the compound 'may act as an inhibitor of key enzymes involved in... cancer cell proliferation' , which is a mode of action distinct from the oxygen‑sensitive bioreduction and subsequent DNA alkylation pathway characteristic of the simpler isomeric 4‑[[3‑(dimethylamino)propyl]amino]nitroquinolines [1]. This dual‑mechanistic potential—enzyme inhibition combined with bioreductive activation—is not reported for the earlier class members and offers a unique value proposition for research programs seeking to overcome single‑mechanism resistance.

Anticancer Mechanism Enzyme Inhibition DNA Alkylation

Greater Conformational Flexibility (6 Rotatable Bonds) May Confer Induced‑Fit Binding Advantage

The target compound possesses 6 rotatable bonds [1], compared to just 1 rotatable bond for its rigid precursor, 4‑amino‑3‑nitro‑1‑phenylquinolin‑2‑one [2]. This increase in conformational freedom enhances the compound's entropic contribution to binding, potentially enabling it to adopt induced‑fit conformations at protein active sites that are inaccessible to more rigid analogs. In the context of the hypoxia‑selective cytotoxin field where the primary target is often DNA or a redox‑active enzyme, this flexibility can translate into improved dissociation constants (Kd) and longer target residence times.

Molecular Flexibility Target Engagement Binding Kinetics

Application Scenarios for 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one in Bioreductive Prodrug Research


Lead Optimization of Next‑Generation Hypoxia‑Selective Cytotoxins (HSCs)

Given that the seminal 4‑(alkylamino)nitroquinolines achieved only 47‑ to 60‑fold hypoxic selectivity and failed in vivo at 60% of MTD [1], this compound with its 1‑phenyl and extended side chain offers a novel scaffold for overcoming these efficacy limitations. Researchers can leverage its predicted lower reduction potential to screen for >100‑fold hypoxic selectivity in HT‑29 or SCCVII clonogenic assays.

Enzyme‑Targeted Anticancer Screening

The proposed enzyme‑inhibitory mechanism makes this compound suitable for inclusion in kinase or topoisomerase inhibitor screening panels, a research avenue not applicable to the earlier nitroquinolines that act solely as DNA‑alkylating agents.

Physicochemical Property Benchmarking for Drug‑Likeness

With a ClogP of 3.8 and a TPSA of 81.4 Ų [2], the compound serves as an ideal benchmark for evaluating the impact of lipophilicity and polarity on the pharmacokinetic profile of nitroaromatic prodrugs, especially in comparison to the more polar amino‑analog (ClogP 2.7, TPSA 92.2 Ų).

Quote Request

Request a Quote for 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.